Glycine-2,2-d2

Übersicht

Beschreibung

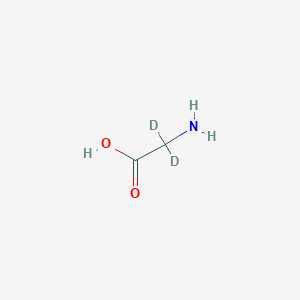

Glycine-2,2-d2 is a deuterated form of glycine, where both hydrogen atoms on the alpha carbon are replaced by deuterium atoms. This isotopically labeled compound has the molecular formula H2NCD2CO2H and a molecular weight of 77.08 g/mol . It is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields.

Synthetic Routes and Reaction Conditions:

Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.

Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methylene amino acetonitrile, which is then hydrolyzed to produce glycine.

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as non-deuterated glycine but uses deuterated reagents to ensure the incorporation of deuterium atoms. The process involves rigorous purification steps to achieve high isotopic purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form glyoxylate and ammonia.

Reduction: It can be reduced to form aminoacetaldehyde.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Glyoxylate, ammonia.

Reduction: Aminoacetaldehyde.

Substitution: N-alkylglycine, N-acylglycine.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Glycine-2,2-d2 is extensively used in NMR spectroscopy due to its distinct isotopic signature. The presence of deuterium improves the resolution and sensitivity of NMR experiments, allowing researchers to study molecular dynamics and interactions in biological systems more effectively .

Mass Spectrometry

In mass spectrometry, deuterated compounds like this compound serve as internal standards for quantifying the concentration of biomolecules. The isotopic labeling facilitates precise measurements by distinguishing between the labeled and unlabeled species during analysis .

Metabolic Research

Tracing Metabolic Pathways

This compound is particularly useful in metabolic studies as it can be traced through various biochemical pathways. Its incorporation into metabolic processes allows researchers to monitor the dynamics of metabolic reactions and understand how different pathways interact under various physiological conditions .

Neurotransmitter Studies

As an inhibitory neurotransmitter, glycine plays a crucial role in neurotransmission. This compound has been used to investigate its interactions with glycine receptors and NMDA receptors, which are vital for synaptic plasticity and memory formation. Studies have shown that this compound can modulate neurotransmitter receptor activity, influencing cognitive functions and neuroprotection against neurodegenerative conditions .

Pharmaceutical Research

Drug Development

In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics. Its isotopic labeling helps in understanding how drugs interact with biological systems and their subsequent metabolic fate. This information is critical for developing effective therapeutic strategies and optimizing drug formulations .

Neuroprotection Studies

Research indicates that glycine can confer neuroprotective effects by inhibiting oxidative stress and neuroinflammation. This compound has been utilized in animal models to explore these protective mechanisms further, providing insights into potential treatments for neurodegenerative diseases .

Biochemical Applications

Protein Synthesis Studies

This compound is also employed in studies related to protein synthesis. By incorporating this deuterated amino acid into proteins, researchers can track protein dynamics and interactions using advanced imaging techniques . This application is crucial for understanding protein folding, stability, and function.

-

Neuroprotection Against Oxidative Stress

- A study demonstrated that this compound administered to animal models improved cognitive function by reducing oxidative stress levels. The results indicated a potential therapeutic role for glycine in treating neurodegenerative disorders.

- Metabolic Pathway Tracing

- Drug Interaction Studies

Wirkmechanismus

The mechanism of action of glycine-2,2-d2 involves its incorporation into biological systems where it can replace non-deuterated glycine. This substitution allows researchers to study the effects of deuterium on biochemical processes. Glycine acts as an inhibitory neurotransmitter in the central nervous system and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor .

Vergleich Mit ähnlichen Verbindungen

Glycine-d5: Another deuterated form of glycine where five hydrogen atoms are replaced by deuterium.

Glycine-1-13C: A form of glycine labeled with carbon-13 at the alpha carbon.

Glycine-13C2: A form of glycine labeled with carbon-13 at both carbon atoms.

Uniqueness:

Biologische Aktivität

Glycine-2,2-d2 (Gly-d2) is a deuterated form of glycine, the simplest amino acid, which has garnered attention for its potential biological activities and applications in various fields, including pharmacology and neuroscience. This article explores the biological activity of Gly-d2, focusing on its mechanisms of action, effects on neurotransmission, and implications for clinical use.

Overview of Glycine and Its Derivatives

Glycine (NH₂CH₂COOH) is a non-essential amino acid that plays a critical role in both inhibitory and excitatory neurotransmission. It acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. The introduction of deuterium in Gly-d2 alters its physical and chemical properties, potentially enhancing its metabolic stability and altering its biological activity.

- Neurotransmission Modulation : Gly-d2 interacts with glycine receptors (GlyRs), which are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS). Activation of GlyRs leads to an influx of chloride ions, resulting in hyperpolarization of neurons and inhibition of neuronal excitability .

- NMDA Receptor Interaction : As a co-agonist at NMDA receptors, Gly-d2 enhances glutamatergic signaling. This interaction is particularly significant in the context of neuropsychiatric disorders such as schizophrenia, where NMDA receptor dysfunction is implicated . Gly-d2's ability to modulate NMDA receptor activity may offer therapeutic benefits in managing symptoms resistant to conventional treatments.

- Anti-inflammatory Effects : Preliminary studies suggest that Gly-d2 may possess anti-inflammatory properties by modulating neutrophil activity. It has been observed that glycine can attenuate oxidative stress in neutrophils, thereby reducing tissue damage during inflammatory responses .

Case Studies and Clinical Trials

- Schizophrenia Treatment : A meta-analysis of randomized controlled trials indicated that glycine supplementation can improve symptoms in patients with schizophrenia who are resistant to standard antipsychotic treatment. The studies highlighted a significant reduction in negative symptoms when glycine was administered alongside antipsychotics .

- Neuroprotection : In animal models, glycine has been shown to protect against neurotoxic injuries such as those induced by hypoxia or endotoxins. These protective effects are thought to be mediated through its action on NMDA receptors and its role in reducing excitotoxicity .

- Developmental Neuroscience : Research involving Glra2-knockout mice has demonstrated that glycine signaling is crucial for the maturation of synaptic connections in the developing brain. Disruption of this signaling pathway leads to altered behavioral phenotypes, suggesting that Gly-d2 may play a role in neurodevelopmental disorders .

Data Tables

The following table summarizes key findings related to the biological activity of Gly-d2:

Eigenschaften

IUPAC Name |

2-amino-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514665 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-75-7 | |

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Glycine-2,2-d2 useful in studying peptide fragmentation?

A1: this compound is a valuable tool in mass spectrometry studies of peptides because it allows researchers to track the movement of specific hydrogen atoms during fragmentation reactions. [, ] The deuterium atoms (D) are heavier isotopes of hydrogen and cause a characteristic shift in the mass spectra, making it possible to identify fragments originating from the labeled glycine residue. This is particularly useful for studying fragmentation pathways and rearrangement reactions that occur during peptide dissociation. []

Q2: Can you give an example of how this compound was used in the provided research?

A2: In one of the provided studies, researchers investigated the fragmentation pathways of protonated tetraglycine. [] They incorporated this compound into the peptide sequence and observed rapid deuterium exchange for the α-hydrogens on the labeled glycine residue during specific fragmentation reactions. This provided direct evidence for the mechanism of these reactions and helped elucidate the structures of the resulting fragment ions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.